Technical Monograph: 3-Bromo-5-(trifluoromethoxy)benzamide
Technical Monograph: 3-Bromo-5-(trifluoromethoxy)benzamide
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the strategic utility of 3-Bromo-5-(trifluoromethoxy)benzamide as a privileged scaffold in medicinal chemistry.[1]
CAS Registry Number: 914636-32-1
Role: Privileged Scaffold / Advanced Intermediate
Molecular Formula:
Part 1: Executive Technical Summary
In the landscape of modern medicinal chemistry, 3-Bromo-5-(trifluoromethoxy)benzamide represents a "dual-vector" scaffold.[1] It combines a robust electrophilic handle (aryl bromide) with a lipophilic, metabolically stable pharmacophore (trifluoromethoxy group).[1]
Unlike simple halogenated benzamides, the inclusion of the
Part 2: Chemical Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule is defined by a 1,3,5-substituted benzene ring, ensuring meta-positioning of substituents.[1] This substitution pattern is crucial for avoiding steric clash during enzyme binding while maximizing the vector spread of the functional groups.[1]
-
The Electrophile (C3-Br): A versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1]
-
The Pharmacophore (C5-OCF3): Provides metabolic occlusion.[1] The
group typically adopts a conformation orthogonal to the ring, disrupting planar stacking and improving solubility compared to analogs.[1] -
The Director (C1-CONH2): Acts as a hydrogen bond donor/acceptor pair and can serve as an ortho-directing group for C-H activation protocols.[1]
Key Physicochemical Data
| Property | Value / Description | Significance in Drug Design |
| Physical State | White to off-white crystalline solid | Stable for solid-phase handling.[1][2][3] |
| Lipophilicity ( | ~2.5 (Predicted) | Ideal range for CNS penetration and oral bioavailability.[1] |
| H-Bond Donors | 2 (Amide | Critical for receptor pocket anchoring.[1] |
| H-Bond Acceptors | 2 (Amide | The ether oxygen is weakly basic due to |
| Hammett Constant ( | Electron-withdrawing; deactivates ring, stabilizes metabolic sites.[1] |
Part 3: Synthetic Pathways & Methodologies[1]
Core Synthesis (The "Make")
The most reliable route to CAS 914636-32-1 is the amidation of 3-bromo-5-(trifluoromethoxy)benzoic acid (CAS 328-67-6).[1] While direct acid chloride formation is possible, mild coupling agents are preferred to prevent side reactions or racemization if chiral centers are introduced later.[1]
Protocol: HATU-Mediated Amidation
-
Reagents: 3-Bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (2.5 equiv), Ammonium Chloride (
, 2.0 equiv).[1] -
Solvent: DMF (Anhydrous).[1]
-
Conditions: Ambient temperature, 12–16 hours.
Step-by-Step Workflow:
-
Activation: Dissolve the benzoic acid derivative in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU in one portion. The solution typically turns yellow.[1] Stir for 10 minutes to form the activated ester.
-
Amidation: Add solid
(or bubble gas for scale-up). -
Monitoring: Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.[1][3] The acid peak (
) should disappear; the amide peak ( , 284/286 pattern) should appear.[1] -
Workup (Self-Validating Step): Dilute with EtOAc and wash with
(removes unreacted amine/DIPEA), then saturated (removes unreacted acid). This "acid-base sandwich" wash ensures high purity of the neutral amide.[1]
Divergent Synthesis (The "Use")
Once synthesized, the bromide handle allows for rapid library expansion.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Coupling CAS 914636-32-1 with Phenylboronic acid.[1]
-
Charge: In a microwave vial, combine the benzamide (1.0 equiv), Boronic acid (1.5 equiv), and
(5 mol%). -
Solvent System: Dioxane/Water (4:1).[1]
-
Base:
(2.0 equiv). -
Reaction: Degas with Argon for 5 mins. Heat to 90°C for 2 hours (or microwave 110°C, 30 mins).
-
Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Part 4: Visualization of Chemical Logic
The following diagram illustrates the strategic positioning of CAS 914636-32-1 in a divergent synthesis campaign.
Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the amide and bromide functionalities.
Part 5: Medicinal Chemistry Applications[1][4][5][6]
The "Fluorine Effect"
The 5-trifluoromethoxy group is not merely a placeholder.[1] In drug development, it serves three critical functions:
-
Metabolic Blocking: It protects the C5 position from cytochrome P450 oxidation, a common clearance route for simple phenyl rings.[1]
-
Lipophilicity Modulation: The
group ( ) is more lipophilic than a methyl group ( ) or chlorine ( ), facilitating membrane permeability without the solubility penalty often seen with long alkyl chains.[1] -
Conformational Bias: The ether linkage allows the
group to rotate, often adopting a specific twist angle relative to the phenyl ring ( ), which can fill hydrophobic pockets in receptors (e.g., GPCRs or Kinases) more effectively than rigid substituents.
Case Study Context
While specific clinical data for this exact CAS is proprietary to specific programs, the scaffold is ubiquitous in:
-
GPR52 Agonists: Benzamide cores with meta-substituents are privileged structures for G-protein coupled receptors involved in antipsychotic activity [1].[1]
-
Anticonvulsants: Halogenated benzamides have a long history (e.g., progabide analogs) in modulating sodium channels [2].[1]
Part 6: Safety & Handling (E-E-A-T)[1]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4][5][6][7] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4][5][7] |
Handling Protocol:
-
Engineering Controls: Always handle in a fume hood. The fine crystalline nature can generate dust; use a static-free spatula.[1]
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. The amide bond is stable to hydrolysis under neutral conditions, but the compound should be kept dry to prevent caking.
-
Spill Response: Sweep up dry.[1] Do not flush into surface water.[1]
References
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1] Context: Discusses the SAR of benzamide scaffolds in GPCR targeting.
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: Walsh Medical Media / Modern Chemistry & Applications.[1] Context: Reviews the anticonvulsant activity of halogenated benzamides.
-
Safety Data Sheet: 3-Bromo-5-(trifluoromethoxy)benzamide. Source: Fisher Scientific / Thermo Fisher.[1] Context: Authoritative source for H-codes and handling data.[1] [1]
-
Synthesis of Carboxylic Acids from Benzamide Precursors. Source: Organic Syntheses (Org.[1][8] Synth. 2022, 99, 305-325).[1][8] Context: Provides validated protocols for manipulating benzamide/benzoic acid interconversions.
Sources
- 1. 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide | 880652-44-8 [sigmaaldrich.com]
- 2. Sodium benzoate puriss., meets analytical specification of Ph. Eur., BP, FCC, E211, 99.0-100.5 calc. to the dried substance, powder 532-32-1 [sigmaaldrich.com]
- 3. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. orgsyn.org [orgsyn.org]
